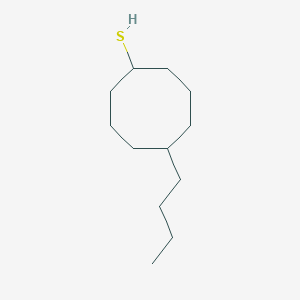![molecular formula C24H20ClNO2 B14202808 [5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid CAS No. 872674-62-9](/img/structure/B14202808.png)
[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chloro, diphenylmethyl, and acetic acid groups through a series of substitution and coupling reactions. Specific reagents and catalysts, such as palladium or copper, are often used to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its ability to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown promising results in treating certain types of cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients makes it a valuable compound in these sectors.
Mécanisme D'action
The mechanism of action of [5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
5-chloroindole: Shares the indole core and chloro substituent but lacks the diphenylmethyl and acetic acid groups.
Diphenylmethyl derivatives: Compounds with the diphenylmethyl group but different core structures.
Uniqueness
What sets [5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
872674-62-9 |
|---|---|
Formule moléculaire |
C24H20ClNO2 |
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)acetic acid |
InChI |
InChI=1S/C24H20ClNO2/c1-16-20(15-23(27)28)21-14-19(25)12-13-22(21)26(16)24(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,24H,15H2,1H3,(H,27,28) |
Clé InChI |
ASHFUIFVWHWELM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


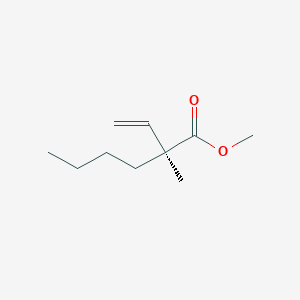
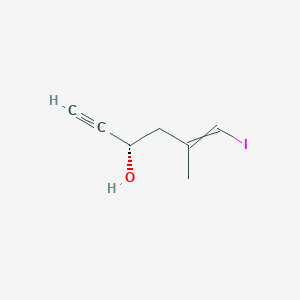
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
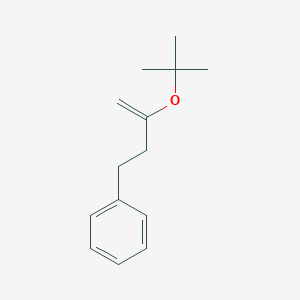
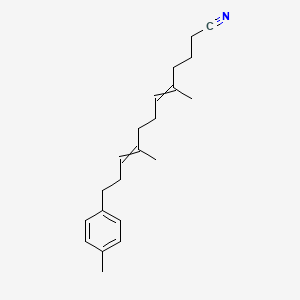
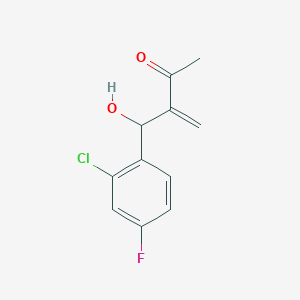
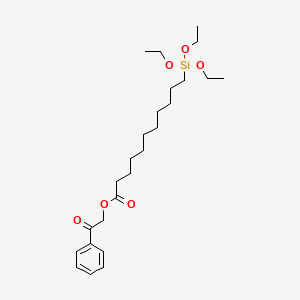

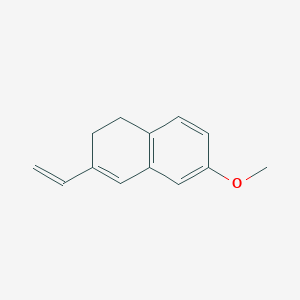
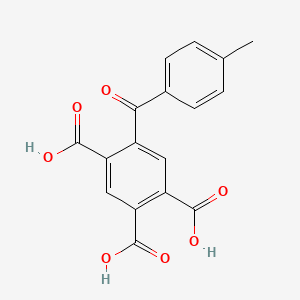
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
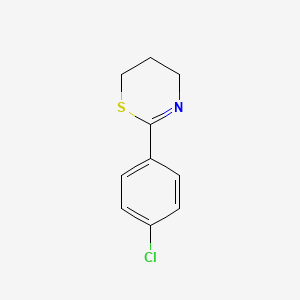
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
